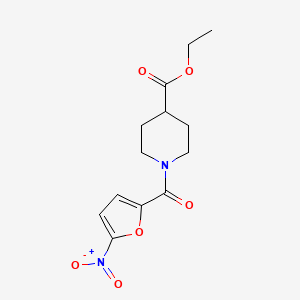
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with fluorophenyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a thioamide under acidic conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(2-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding characteristics. This makes it a valuable compound for specific applications where fluorine’s effects are beneficial.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-11-7-9-13(10-8-11)16-12(2)21-17(20-16)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAUIMCGJGUODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)
![1-{[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5673602.png)
![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
METHANONE](/img/structure/B5673624.png)
![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B5673627.png)
![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)

![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)
